3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide
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Overview
Description
3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its sulfonamide functional groups and aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonamide and 4-methoxybenzenesulfonyl chloride.
Reaction with Ethanolamine: The benzenesulfonamide is reacted with ethanolamine under controlled conditions to introduce the hydroxyethyl group.
Sulfonation: The intermediate product is then sulfonated using 4-methoxybenzenesulfonyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can inhibit certain enzymes, while the aromatic structure allows for interactions with various biological molecules. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar sulfonamide functionality.
4-methoxybenzenesulfonamide: Shares the methoxy and sulfonamide groups but lacks the hydroxyethyl group.
N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but without the methoxy group.
Uniqueness
3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2694734-70-6 |
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Molecular Formula |
C15H18N2O6S2 |
Molecular Weight |
386.4 |
Purity |
95 |
Origin of Product |
United States |
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